7-Chloro-2-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound belonging to the class of chromeno-pyrrole derivatives. It exhibits potential biological activity, making it a subject of interest in medicinal chemistry and pharmacology. This compound is characterized by its unique structural features, including a chromeno-pyrrole core and various substituents that may influence its chemical behavior and biological interactions.
The compound can be synthesized through multi-step organic reactions starting from readily available precursors. The synthesis involves several key steps that include the formation of the chromeno-pyrrole core, chlorination, and the introduction of various functional groups.
This compound falls under the category of heterocyclic compounds, specifically those containing both pyrrole and chromene moieties. Its molecular formula is with a molecular weight of approximately 520.0 g/mol. The IUPAC name reflects its complex structure and substituents, which are essential for its chemical properties and potential applications.
The synthesis of 7-Chloro-2-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves several key synthetic routes:
The synthesis can be optimized by adjusting reaction conditions such as temperature, solvent choice, and reaction time to improve yield and purity. For example, using solvents like methanol or dichloromethane can enhance reaction efficiency.
The molecular structure of 7-Chloro-2-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione features a chromeno-pyrrole framework with various substituents that confer distinct chemical properties.
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 520.0 g/mol |
IUPAC Name | 7-chloro-2-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-fluorophenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI | InChI=1S/C29H26ClNO6/c1-16-13-23-20(15-21(16)30)27(32)25-26(18-6-8-19(34-2)9-7-18)31(29(33)28(25)37-23)12-11-17-5-10-22(35-3)24(14-17)36-4/h5-10,13-15,26H,11-12H2,1-4H3 |
InChI Key | SNJLDQBGTBIZOX-UHFFFAOYSA-N |
7-Chloro-2-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions:
The conditions for these reactions must be carefully controlled to achieve desired products with high yields. For example:
The mechanism of action for 7-Chloro-2-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific biological targets such as receptors or enzymes.
Upon administration or exposure to biological systems:
The physical properties of 7-Chloro-2-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione include:
Key chemical properties include:
These properties are critical for understanding how the compound behaves under different conditions and its potential applications in scientific research.
7-Chloro-2-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several applications in scientific research:
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: